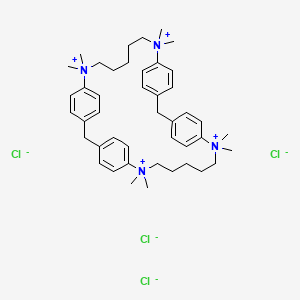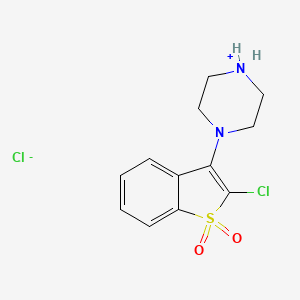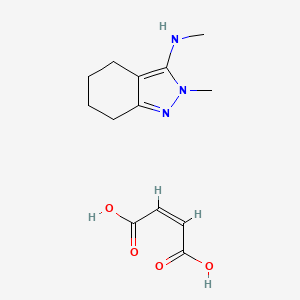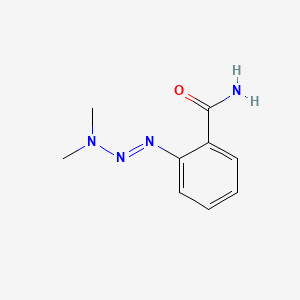
2-(Dimethylaminodiazenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylaminodiazenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylaminodiazenyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminodiazenyl)benzamide typically involves the reaction of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the reaction can be performed using Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions and specialized catalysts to ensure high efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming more popular due to their eco-friendly nature and effectiveness in producing high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylaminodiazenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylaminodiazenyl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminodiazenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Dimethylaminodiazenyl)benzamide can be compared with other benzamide derivatives, such as:
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and potential use in treating type-2 diabetes.
2,3-dimethoxybenzamide: Studied for its antioxidant and antibacterial activities.
2-aminobenzamide: Known for its cytotoxic activity against certain cancer cell lines.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities.
Propiedades
Número CAS |
33330-89-1 |
|---|---|
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
2-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-8-6-4-3-5-7(8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
Clave InChI |
BPIUKMIZYGZZRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






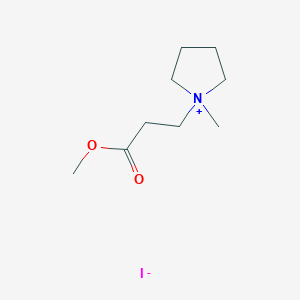

![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

